molecular formula C11H11NO2 B8773051 5,6-Dimethyl-1H-indole-3-carboxylic acid

5,6-Dimethyl-1H-indole-3-carboxylic acid

Cat. No.: B8773051
M. Wt: 189.21 g/mol
InChI Key: UJIDRLWPPMPYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-1H-indole-3-carboxylic acid (CAS 1360945-45-4) is a high-value substituted indole derivative of significant interest in chemical and biological research. With a molecular formula of C 11 H 11 NO 2 and a molecular weight of 189.21 g/mol, this compound serves as a versatile chemical building block . The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many natural products and pharmaceuticals . This compound is particularly valuable in the design and synthesis of novel active molecules. Its structure makes it a promising precursor for developing auxin mimic herbicides . Research indicates that indole-3-carboxylic acid derivatives can act as antagonists of the auxin receptor transport inhibitor response 1 (TIR1), providing a modern mode of action for sustainable weed control by manipulating plant hormone signaling pathways . Furthermore, indole-3-carboxylic acid derivatives are being actively investigated in antiviral drug discovery . Some derivatives have demonstrated specific inhibitory effects against viruses like SARS-CoV-2 in vitro, showing potential for the development of novel therapeutic agents . The molecule's core structure also facilitates its use in various catalyzed cross-coupling reactions , making it a crucial intermediate in constructing more complex heterocyclic systems for pharmaceutical and agrochemical applications . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5,6-dimethyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-6-3-8-9(11(13)14)5-12-10(8)4-7(6)2/h3-5,12H,1-2H3,(H,13,14)

InChI Key

UJIDRLWPPMPYJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC=C2C(=O)O

Origin of Product

United States

Foundational & Exploratory

5,6-Dimethyl-1H-indole-3-carboxylic acid CAS 1360945-45-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6-Dimethyl-1H-indole-3-carboxylic acid (CAS 1360945-45-4) is a specialized heterocyclic building block primarily utilized in the synthesis of neuroactive pharmaceutical agents.[1][2][3] It serves as a critical scaffold in the development of alpha-7 nicotinic acetylcholine receptor (α7 nAChR) modulators , which are therapeutic targets for schizophrenia, Alzheimer’s disease, and cognitive deficits.[1][2][3]

Unlike the parent indole-3-carboxylic acid, the 5,6-dimethyl substitution pattern confers specific lipophilic properties and metabolic stability, blocking common hydroxylation sites on the benzene ring (positions 5 and 6).[1][2][3] This guide details the physicochemical properties, validated synthetic pathways, and structural activity relationships (SAR) relevant to drug discovery professionals.[1][2][3]

Physicochemical Specifications

The following data characterizes the compound as a solid-phase intermediate requiring specific solvent systems for reaction integration.

PropertySpecificationNotes
Chemical Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solidIndoles are prone to photo-oxidation, darkening over time.[1][2][3]
Solubility DMSO, DMF, MethanolLow aqueous solubility (<0.1 mg/mL).[1][2][3]
pKa (Calculated) ~4.8 (Carboxylic acid)Acidic proton at C3-COOH; Indole NH pKa ~16.[1][2][3]
LogP (Predicted) 2.6 – 2.9Increased lipophilicity vs. unsubstituted indole (LogP ~2.1).[1][2][3]
InChI Key UJIDRLWPPMPYJX-UHFFFAOYSA-N

Synthetic Methodology

The synthesis of 5,6-dimethyl-1H-indole-3-carboxylic acid is rarely performed via direct carboxylation of the indole due to regioselectivity issues.[1][2][3] The industry-standard protocol involves a Vilsmeier-Haack formylation followed by a mild Pinnick oxidation .[1][2][3]

Reaction Workflow

The following pathway illustrates the transformation from the precursor 5,6-dimethylindole (often derived from 4,5-dimethyl-2-nitrotoluene via Batcho-Leimgruber synthesis).

Synthesis_Workflow Start 5,6-Dimethylindole Inter Intermediate: 3-Formyl-5,6-dimethylindole Start->Inter Step 1: Vilsmeier-Haack (POCl3, DMF, 0°C to RT) Product Product: 5,6-Dimethyl-1H-indole-3-carboxylic Acid Inter->Product Step 2: Pinnick Oxidation (NaClO2, NaH2PO4, t-BuOH/H2O)

Figure 1: Step-wise synthetic conversion from the indole core to the carboxylic acid derivative.[1][2][3][4]

Detailed Experimental Protocol

Step 1: Formylation (Vilsmeier-Haack)

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).[1][2][3]

  • Procedure:

    • Cool anhydrous DMF (5.0 eq) to 0°C under N₂ atmosphere.

    • Dropwise add POCl₃ (1.2 eq) maintaining temp <5°C to generate the Vilsmeier reagent (white precipitate may form).[1][2][3]

    • Add a solution of 5,6-dimethylindole (1.0 eq) in DMF slowly.

    • Warm to ambient temperature and stir for 2 hours (monitor by TLC/LCMS for aldehyde formation).

    • Quench: Pour into ice-water and neutralize with 2M NaOH to pH 8.

    • Isolation: Filter the precipitated 3-formyl-5,6-dimethylindole. Yields typically >85%.[1][2][3]

Step 2: Oxidation (Pinnick/Lindgren) [1][2][3]

  • Reagents: Sodium chlorite (NaClO₂), Sulfamic acid (scavenger) or 2-Methyl-2-butene, Sodium dihydrogen phosphate (buffer).[1][2][3]

  • Rationale: Use of NaClO₂ is preferred over KMnO₄ to prevent oxidative cleavage of the electron-rich indole double bond (C2-C3).[1][2][3]

  • Procedure:

    • Dissolve 3-formyl-5,6-dimethylindole (1.0 eq) in t-BuOH/H₂O (3:1 v/v).

    • Add NaH₂PO₄ (2.0 eq) and sulfamic acid (1.5 eq) as a chlorine scavenger.[1][2][3]

    • Cool to 0°C. Add NaClO₂ (1.5 eq) dissolved in water dropwise.

    • Stir at 0°C -> RT for 4 hours.

    • Workup: Acidify to pH 3 with 1M HCl to precipitate the carboxylic acid.

    • Purification: Recrystallize from Ethanol/Water if necessary.

Structural Biology & SAR Implications

In drug discovery, the 5,6-dimethyl motif is not arbitrary.[1][2][3] It is a strategic modification used to optimize the pharmacokinetic (PK) profile of indole-based drugs.[1][2][3]

Mechanistic Advantages[1][2][3][5]
  • Metabolic Blocking: The 5- and 6-positions of the indole ring are primary sites for Cytochrome P450-mediated hydroxylation (Phase I metabolism).[1][2][3] Methyl capping at these positions extends the half-life (

    
    ) of the molecule.[1][2][3]
    
  • Hydrophobic Packing: In the α7 nAChR binding pocket, the dimethyl group fills a specific hydrophobic sub-pocket, increasing binding affinity (

    
    ) compared to the unsubstituted analog.[1][2][3]
    
SAR Logic Diagram

SAR_Logic Core Indole-3-Carboxylic Acid Core COOH C3-COOH: Amide Coupling Handle (Linker to Quinuclidine) Core->COOH Functionalization Me56 5,6-Dimethyl: Lipophilic & Metabolic Shield Core->Me56 Optimization NH N1-H: H-Bond Donor (Receptor Interaction) Core->NH Binding Blocks CYP450\nHydroxylation Blocks CYP450 Hydroxylation Me56->Blocks CYP450\nHydroxylation Increases LogP Increases LogP Me56->Increases LogP

Figure 2: Structural Activity Relationship (SAR) map highlighting the functional roles of the 5,6-dimethyl-indole-3-carboxylic acid scaffold.[1][2][3]

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Indole derivatives are photosensitive.[1][2][3] Store in amber vials to prevent the formation of oxidative impurities (e.g., isatin derivatives).[1][2][3]

  • Reactivity: The carboxylic acid moiety is ready for amide coupling (EDC/NHS or HATU activation).[1][2][3] However, the indole nitrogen (N1) is nucleophilic; if N-alkylation is not desired, use base sparingly during coupling reactions.[1][2][3]

References

  • Vertex Pharmaceuticals Inc. (2016).[1][2][3] Quinuclidines for modulating alpha 7 activity. US Patent 9,434,724 B2.[1][2][3] Link

    • Source of the specific synthesis route linking Batcho-Leimgruber precursors to the 5,6-dimethyl-indole-3-carboxylic acid intermedi
  • Batcho, A. D., & Leimgruber, W. (1985).[1][2][3] Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214.[1][2][3] Link[1][2][3]

    • Foundational protocol for synthesizing the 5,6-dimethylindole precursor.
  • Lindgren, B. O., & Nilsson, T. (1973).[1][2][3] Preparation of Carboxylic Acids from Aldehydes (using Chlorite). Acta Chemica Scandinavica, 27, 888.[1][2][3] Link

    • Standard methodology for the mild oxidation of indole-3-carboxaldehydes to acids.[1][2][3]

  • Sigma-Aldrich. (2025).[1][2][3] 5,6-dimethyl-1H-indole-3-carboxylic acid Product Detail. Link

    • Verification of CAS and commercial availability.

Sources

Technical Guide: 5,6-Dimethyl-1H-indole-3-carboxylic Acid vs. 1,2-Dimethylindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of indole-based pharmacophores, the specific placement of methyl substituents dictates the molecule's physicochemical profile and binding trajectory. This guide provides a rigorous technical comparison between 5,6-dimethyl-1H-indole-3-carboxylic acid (5,6-DMICA) and 1,2-dimethylindole-3-carboxylic acid (1,2-DMICA) .

While both share a dimethyl-indole-3-carboxylate core, they represent divergent strategies in Structure-Activity Relationship (SAR) exploration:

  • 5,6-DMICA is an Electronic Modulator , enhancing lipophilicity and electron density of the benzenoid ring while preserving the critical N-H hydrogen bond donor (HBD) capability.

  • 1,2-DMICA is a Steric & Conformational Locker , utilizing N-methylation to block metabolism/H-bonding and C2-methylation to induce steric twist, often used to probe active site tolerance.

Part 1: Structural & Electronic Profiling

The choice between these two isomers fundamentally alters the molecular interaction landscape.

Physicochemical Comparison
Feature5,6-Dimethyl-1H-indole-3-carboxylic acid1,2-Dimethylindole-3-carboxylic acid
CAS Registry 103986-38-1 (approx) / Derivative dependent20357-15-7
Molecular Formula C₁₁H₁₁NO₂C₁₁H₁₁NO₂
H-Bond Donors 2 (COOH, NH )1 (COOH only)
H-Bond Acceptors 2 (C=O, OH)2 (C=O, OH)
Electronic Effect Electron-rich benzenoid ring (+I effect from Me groups at C5, C6).Indole N lone pair is more available for conjugation; no HBD.
Steric Profile Planar core; C2 position open.C2-Me induces steric clash with C3-COOH, potentially twisting the carboxylate out of plane.
pKa (COOH) ~4.8 (Est. - Electron donation reduces acidity slightly)~4.9 - 5.1 (Steric inhibition of resonance may reduce acidity)
pKa (Indole NH) ~17 (Weakly acidic)N/A (Blocked)
SAR Decision Matrix

The following decision tree illustrates when to deploy each scaffold during lead optimization.

SAR_Decision_Tree Start Lead Optimization Objective Q1 Is the Indole NH involved in critical H-bonding? Start->Q1 Branch_Yes Yes (H-Bond Donor) Q1->Branch_Yes Required Branch_No No / Unknown Q1->Branch_No Dispensable Q2 Need to improve Lipophilicity/Metabolic Stability? Branch_Yes->Q2 Q3 Is the C2 position metabolically vulnerable? Branch_No->Q3 Result_56 Select 5,6-DMICA (Retains NH, +Lipophilicity) Q2->Result_56 Target Benzenoid Ring Result_12 Select 1,2-DMICA (Blocks NH, Steric Lock) Q3->Result_12 Block C2 & N1

Figure 1: Strategic selection framework for indole carboxylic acid derivatives in drug design.

Part 2: Synthetic Pathways[1]

The synthesis of these two isomers requires distinct methodologies. 5,6-DMICA typically employs the Fischer Indole Synthesis to construct the ring system, whereas 1,2-DMICA is often accessed via functionalization of an existing indole core or a specific Fischer variation using N-methylhydrazines.

Comparative Synthetic Workflow

Synthesis_Pathways cluster_56 Route A: 5,6-DMICA (Fischer Indole) cluster_12 Route B: 1,2-DMICA (Alkylation) SM1 3,4-Dimethylaniline Inter1 Hydrazine Intermediate SM1->Inter1 NaNO2, HCl SnCl2 Prod1 5,6-Dimethyl-1H-indole -3-carboxylate ester Inter1->Prod1 Pyruvate Polyphosphoric Acid Final1 5,6-DMICA Prod1->Final1 LiOH/THF Hydrolysis SM2 2-Methylindole -3-carboxylate ester Inter2 N-Deprotonation SM2->Inter2 NaH, DMF 0°C Prod2 1,2-Dimethylindole -3-carboxylate ester Inter2->Prod2 MeI (Methyl Iodide) Final2 1,2-DMICA Prod2->Final2 NaOH/MeOH Reflux

Figure 2: Parallel synthetic tracks. Route A constructs the ring; Route B functionalizes the scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5,6-dimethyl-1H-indole-3-carboxylic acid

Primary Mechanism: Fischer Indole Cyclization

Context: This protocol is preferred over the Nenitzescu synthesis for this specific substrate due to the availability of 3,4-dimethylphenylhydrazine.

Materials:

  • 3,4-Dimethylphenylhydrazine hydrochloride (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Polyphosphoric acid (PPA) or H₂SO₄/EtOH

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 3,4-dimethylphenylhydrazine HCl (10 mmol) in ethanol (20 mL). Add ethyl pyruvate (11 mmol) dropwise. Stir at room temperature for 2 hours. A precipitate (hydrazone) typically forms.

  • Cyclization: Filter the hydrazone and dry. Suspend the solid in PPA (10 g) and heat to 100°C for 3 hours. Critical Step: Monitor via TLC to ensure consumption of hydrazone.

  • Quench: Pour the reaction mixture onto crushed ice. The ethyl 5,6-dimethyl-1H-indole-3-carboxylate will precipitate. Filter and wash with water.[1]

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (3.0 eq) and stir at 60°C overnight.

  • Workup: Acidify with 1M HCl to pH 2. The carboxylic acid precipitates. Recrystallize from Ethanol/Water.

Protocol B: Synthesis of 1,2-dimethylindole-3-carboxylic acid

Primary Mechanism: Nucleophilic Substitution (N-Alkylation)

Context: Direct Fischer synthesis with N-methyl-phenylhydrazine can be regiochemically ambiguous. Methylation of the pre-formed indole ester is more reliable.

Materials:

  • Ethyl 2-methylindole-3-carboxylate (Commercial or synthesized via Fischer using phenylhydrazine + ethyl acetoacetate)

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Methyl Iodide (MeI)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 2-methylindole-3-carboxylate (5 mmol) in anhydrous DMF (10 mL) under Argon atmosphere.

  • Deprotonation: Cool to 0°C. Add NaH (6 mmol) portion-wise. Observation: Gas evolution (H₂) indicates deprotonation. Stir for 30 mins at 0°C.

  • Alkylation: Add Methyl Iodide (6 mmol) dropwise. Allow to warm to room temperature and stir for 2 hours.

  • Isolation: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[2] Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis: Reflux the crude ester in Methanol/NaOH (2M) for 4 hours.

  • Purification: Evaporate methanol. Acidify aqueous residue with HCl.[3] Filter the white solid (1,2-DMICA).

Part 4: Medicinal Chemistry Applications[3][5][6][7]

5,6-DMICA: The "Antiviral" Profile

Research into broad-spectrum antivirals, specifically those targeting the influenza virus fusion protein (Hemagglutinin) and HCV NS5B polymerase , often utilizes the 5- or 6-substituted indole core [1].

  • Mechanism: The 5,6-dimethyl pattern increases the hydrophobic surface area, improving binding affinity to hydrophobic pockets (e.g., the Arbidol binding site) without disrupting the critical H-bond formed by the indole NH to the receptor backbone.

1,2-DMICA: The "Steric Probe"

This scaffold is frequently cited in Bcl-2/Mcl-1 inhibitor studies [2] and auxin transport inhibition research.

  • Mechanism: The N-methyl group prevents the molecule from acting as a hydrogen bond donor. If biological activity is retained compared to the NH analog, it confirms the NH is not essential for binding. Furthermore, the 1,2-dimethyl interaction creates a "molecular twist," often used to lock the carboxylic acid in a non-coplanar conformation to improve selectivity against flat, intercalating targets.

References

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives. Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]

Sources

An In-Depth Technical Guide to the Lipophilicity and logP of 5,6-dimethylindole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Central Role of Lipophilicity in Modern Drug Discovery

In the landscape of drug development, the journey from a promising chemical entity to a clinically effective therapeutic is governed by a complex interplay of physicochemical properties. Among these, lipophilicity stands out as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile.[1] It is a key parameter that influences absorption, distribution, metabolism, excretion, and toxicity (ADMET), ultimately dictating the success or failure of a drug candidate.[2][3] This guide provides a comprehensive technical overview of lipophilicity, focusing on the molecule 5,6-dimethylindole-3-carboxylic acid. As researchers and drug development professionals, understanding and accurately determining this property is not merely an academic exercise but a foundational step in rational drug design. We will explore both predictive computational models and established experimental protocols, offering a robust framework for the evaluation of this and similar indole-based compounds.

Theoretical Framework: Understanding logP and logD

Lipophilicity is most commonly quantified by the partition coefficient (P), which describes the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and water. The logarithm of this ratio is known as logP .[4]

logP = log10 ([Compound]octanol / [Compound]water)

A positive logP value indicates a preference for the lipidic (n-octanol) phase (lipophilic), while a negative value signifies higher affinity for the aqueous phase (hydrophilic).[5] For ionizable molecules such as 5,6-dimethylindole-3-carboxylic acid, the picture is more complex. The ionization state is pH-dependent, which significantly affects partitioning. The distribution coefficient (logD) is therefore used, which accounts for the partition of both the ionized and non-ionized forms at a specific pH.[4][]

The relationship between logP (of the neutral species) and logD for a carboxylic acid is given by:

logD = logP - log10 (1 + 10(pH - pKa))

This equation underscores the necessity of knowing the acid dissociation constant (pKa) to interpret or predict the lipophilicity of an ionizable compound under physiological conditions. The parent compound, indole-3-carboxylic acid, has a predicted pKa of approximately 3.90.[7] The electron-donating methyl groups at the 5 and 6 positions are expected to slightly increase this value for 5,6-dimethylindole-3-carboxylic acid.

Computational Prediction of logP for 5,6-dimethylindole-3-carboxylic acid

Before undertaking resource-intensive experimental work, in silico prediction provides rapid and valuable initial estimates of a compound's logP.[4] These methods utilize large databases of experimentally determined logP values to build algorithms based on fragment contributions or whole-molecule properties.[8][9] We have generated predicted logP values for 5,6-dimethylindole-3-carboxylic acid using several well-regarded computational models.

The SMILES string for 5,6-dimethylindole-3-carboxylic acid used for these predictions is: Cc1cc2c(cc1C)c(C(=O)O)cn2

Prediction ModelPredicted logPMethodology Highlights
ALOGPS 2.1 2.59Associative neural network approach based on atom and bond-type E-state indices.[3][10]
XLOGP3 2.651An atom-additive method with correction factors, using a known analogue as a reference.[11][12]
ChemAxon 2.73A fragment-based method based on the work of Viswanadhan et al., with proprietary extensions.[13][14]
Osiris cLogP 2.89An in-house increment system adding contributions of atoms based on 368 atom types.[9]

These models provide a consensus prediction that places the logP of the neutral 5,6-dimethylindole-3-carboxylic acid molecule in the range of 2.6 to 2.9 . This range suggests moderate lipophilicity, a common feature in drug candidates designed for oral absorption.

Experimental Determination of Lipophilicity

While computational models are invaluable for screening, experimental determination remains the gold standard for accurate logP/logD values.[15] The choice of method depends on the required throughput, accuracy, and properties of the compound.

The Shake-Flask (OECD 107) Method: The Gold Standard

The shake-flask method is the traditional and most widely accepted technique for logP determination.[][15] It directly measures the partitioning of the solute between n-octanol and a buffered aqueous phase.

  • Pre-saturation: The n-octanol and aqueous buffer are pre-saturated with each other for at least 24 hours to ensure that the volume of each phase does not change during the experiment due to mutual dissolution, which would alter the final concentration measurements.

  • pH Control: For an ionizable compound like a carboxylic acid, the pH of the aqueous phase must be controlled. To measure the intrinsic logP (partition of the neutral species), the pH should be set at least 2 units below the compound's pKa. For 5,6-dimethylindole-3-carboxylic acid (estimated pKa ~4.0-4.5), a buffer at pH 2.0 would ensure >99% of the compound is in its neutral, protonated form.

  • Analyte Concentration: The initial concentration of the analyte must be carefully chosen to be within the linear range of the analytical method (e.g., HPLC-UV) and to avoid the formation of aggregates or micelles in either phase.

  • Equilibration: Shaking time must be sufficient to reach equilibrium but not so long as to cause emulsification, which can be difficult to separate. A preliminary experiment to determine the time to reach equilibrium is recommended.

  • Phase Preparation:

    • Prepare a suitable aqueous buffer (e.g., 0.01 M HCl/KCl buffer for pH 2.0).

    • Combine the buffer and n-octanol (ACS grade) in a large separatory funnel. Shake vigorously for 30 minutes and then allow the phases to separate for at least 24 hours at a constant temperature (e.g., 25°C). Drain and store each phase separately.

  • Stock Solution Preparation:

    • Prepare a stock solution of 5,6-dimethylindole-3-carboxylic acid in pre-saturated n-octanol (e.g., 1 mg/mL).

  • Partitioning Experiment:

    • In triplicate, add a precise volume of the stock solution to a centifuge tube.

    • Add a precise volume of the pre-saturated aqueous buffer to achieve a desired phase volume ratio (e.g., 1:1 or 2:1 octanol:buffer).

    • Cap the tubes tightly and shake gently on a mechanical shaker at a constant temperature for a predetermined time (e.g., 1-3 hours).

  • Phase Separation:

    • Centrifuge the tubes at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases. Avoid disturbing the interface.[15]

    • Dilute each aliquot appropriately with the mobile phase to be used for analysis.

    • Quantify the concentration of the analyte in each phase using a validated HPLC-UV method.

  • Calculation:

    • Calculate the logP using the formula: logP = log10 (Coctanol / Caqueous) , where C is the measured concentration in each phase after correcting for dilution.

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation Prep1 Prepare Aqueous Buffer (pH 2.0) Prep2 Mix Buffer & n-Octanol Prep1->Prep2 Prep3 Shake & Equilibrate for 24h Prep2->Prep3 Prep4 Separate Pre-saturated Phases Prep3->Prep4 Exp1 Prepare Analyte Stock in n-Octanol Prep4->Exp1 Exp2 Combine Stock & Buffer in Tube Prep4->Exp2 Exp1->Exp2 Exp3 Shake to Reach Equilibrium Exp2->Exp3 Exp4 Centrifuge to Separate Phases Exp3->Exp4 Ana1 Sample n-Octanol & Aqueous Phases Exp4->Ana1 Ana2 Quantify Concentration via HPLC Ana1->Ana2 Ana3 Calculate logP = log(Coct / Cwater) Ana2->Ana3

Caption: Workflow for Shake-Flask logP Determination.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

A faster, higher-throughput alternative to the shake-flask method involves correlating a compound's retention time on an RP-HPLC column with the known logP values of a set of standard compounds.[4] The capacity factor (k) is used, which is a measure of retention.

  • Column Choice: A C18 (octadecylsilyl) stationary phase is typically chosen as it serves as a good mimic for the lipophilic environment of n-octanol.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used. The retention of the analyte is inversely proportional to the strength of the organic modifier. By running several isocratic elutions with varying organic modifier concentrations, one can extrapolate the retention to a theoretical 100% aqueous mobile phase.

  • pH and Ionic Strength: As with the shake-flask method, the pH of the mobile phase must be controlled to ensure the analyte is in its non-ionized form for logP determination.[16] Consistent ionic strength is maintained to ensure reproducible retention behavior.

  • Calibration Standards: A set of 5-7 commercially available compounds with well-established logP values and structural similarities to the analyte should be chosen to create a reliable calibration curve.

  • System Preparation:

    • Equip an HPLC system with a C18 column and a UV detector set to an appropriate wavelength for 5,6-dimethylindole-3-carboxylic acid (e.g., ~280 nm).

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer (e.g., 25 mM phosphate buffer, pH 2.0).

    • Prepare a series of isocratic mobile phases with varying ratios of organic modifier (e.g., Methanol) and the aqueous buffer (e.g., 80:20, 70:30, 60:40, 50:50 Methanol:Buffer).

  • Calibration and Analysis:

    • Prepare solutions of the test compound and each calibration standard in the mobile phase.

    • For each mobile phase composition, inject the standards and the test compound, and record their retention times (tR).

    • Determine the column dead time (t0) by injecting an unretained compound (e.g., uracil).

  • Data Processing and Calculation:

    • For each compound and each mobile phase composition, calculate the capacity factor, k = (tR - t0) / t0 .

    • For each compound, plot log(k) against the percentage of organic modifier.

    • Use linear regression to extrapolate to 0% organic modifier (100% aqueous phase) to find the y-intercept, which is log(kw).

    • Create a final calibration curve by plotting the literature logP values of the standards against their calculated log(kw) values.

    • From the linear regression of this plot (logP = a * log(kw) + b ), determine the experimental logP of 5,6-dimethylindole-3-carboxylic acid using its log(kw) value.

G cluster_data Data Acquisition cluster_calc Calculation Steps A Measure Retention Time (tR) at various % Organic C Calculate log(k) for each compound A->C B Determine Dead Time (t0) B->C D Extrapolate to log(kw) (100% Aqueous) C->D Linear Regression E Create Calibration Curve: logP(standards) vs. log(kw) D->E F Determine logP(analyte) E->F Interpolation

Caption: Data processing logic for HPLC-based logP determination.

Conclusion and Field Insights

This guide has detailed the theoretical underpinnings and practical methodologies for assessing the lipophilicity of 5,6-dimethylindole-3-carboxylic acid. Computational predictions converge on a logP value between 2.6 and 2.9 , indicating a moderately lipophilic compound suitable for further investigation. For definitive characterization, the shake-flask method provides the highest accuracy, while the RP-HPLC method offers a validated, high-throughput alternative.

From a Senior Application Scientist's perspective, it is critical to recognize that no single method is universally superior. Computational tools should be used for early-stage filtering and hypothesis generation. For lead optimization and regulatory submissions, high-quality experimental data is non-negotiable. Furthermore, for an ionizable molecule like this, determining the full logD vs. pH profile provides a much richer understanding of its likely behavior across the variable pH environments of the gastrointestinal tract and bloodstream. The protocols and data presented herein provide a solid, self-validating framework for researchers to confidently assess the lipophilicity of this and other novel chemical entities, enabling more informed and successful drug development campaigns.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863-875. [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Docs. [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5). IntechOpen. [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1145. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. VCCLAB. [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. ChemAxon. [Link]

  • LIPID MAPS. (n.d.). Calculator Plugins. LIPID MAPS. [Link]

  • NodePit. (2026, January 25). logP. NodePit. [Link]

  • ChemAxon. (n.d.). Calculator Plugins. ChemAxon Docs. [Link]

  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • ECETOC. (n.d.). Assessment of reverse-phase chromatographic methods for determining partition coefficients. ECETOC. [Link]

  • Scribd. (2007, December 15). XLOGP3. Scribd. [Link]

  • Plante, J., & Werner, S. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Molecules, 26(22), 6898. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]

  • Poongavanam, V., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(8), 775-782. [Link]

  • Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. [Link]

  • PhytoHub. (n.d.). Showing entry for Indole-3-carboxylic acid. PhytoHub. [Link]

  • Protocols.io. (n.d.). LogP / LogD shake-flask method. Protocols.io. [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Scribd. (2018, February 14). Reversed Phase HPLC for Ionizable Samples. Scribd. [Link]

  • CompuDrug. (n.d.). PrologP. CompuDrug. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • PubChem. (n.d.). Indole-3-Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • NIH. (n.d.). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025, August 6). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. ResearchGate. [Link]

  • VNU. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. VNU Journal of Science. [Link]

  • Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. [Link]

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Methodological & Application

Synthesis of 5,6-dimethyl-1H-indole-3-carboxylic acid from 3,4-dimethylaniline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic route for obtaining 5,6-dimethyl-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 3,4-dimethylaniline. The described methodology follows a classical and reliable pathway involving a four-step sequence: diazotization of the starting aniline, a Japp-Klingemann reaction to form a key hydrazone intermediate, subsequent Fischer indole synthesis to construct the indole core, and final hydrolysis to yield the target carboxylic acid.

This document provides not only a step-by-step experimental protocol but also delves into the mechanistic underpinnings of each transformation, offering insights into the rationale behind the chosen reagents and conditions. Safety precautions and expected outcomes are also detailed to ensure a comprehensive and practical resource for researchers in organic synthesis and drug discovery.

Introduction

Indole-3-carboxylic acid and its derivatives are privileged scaffolds in a vast array of pharmaceuticals and biologically active compounds. The 5,6-dimethyl substitution pattern can significantly influence the pharmacological properties of these molecules, making the target compound of this guide a key intermediate for the synthesis of novel therapeutic agents. The synthetic strategy outlined herein leverages two powerful named reactions in heterocyclic chemistry: the Japp-Klingemann reaction and the Fischer indole synthesis.[1][2] This combination provides a robust and adaptable method for the preparation of a wide range of substituted indoles.

Overall Synthetic Scheme

The synthesis of 5,6-dimethyl-1H-indole-3-carboxylic acid from 3,4-dimethylaniline is accomplished in four sequential steps as illustrated below.

Synthetic_Scheme A 3,4-dimethylaniline B 3,4-dimethylbenzenediazonium chloride A->B 1. NaNO₂, HCl, H₂O 0-5 °C C Ethyl 2-((3,4-dimethylphenyl)hydrazono)propanoate B->C 2. Ethyl pyruvate, NaOAc, EtOH/H₂O 0-5 °C D Ethyl 5,6-dimethyl-1H-indole-3-carboxylate C->D 3. Polyphosphoric acid (PPA) or H₂SO₄/EtOH, Heat E 5,6-dimethyl-1H-indole-3-carboxylic acid D->E 4. NaOH, EtOH/H₂O, Reflux then H⁺ workup Fischer_Indole_Mechanism cluster_0 Hydrazone to Enamine cluster_1 [3,3]-Sigmatropic Rearrangement cluster_2 Cyclization and Aromatization A Hydrazone B Enamine A->B Tautomerization (Acid-catalyzed) C Protonated Enamine B->C Protonation D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate D->E Intramolecular Cyclization F Indole E->F Elimination of NH₃ and Aromatization

Sources

Navigating Amide Bond Formation with 5,6-Dimethylindole-3-Carboxylic Acid: A Guide to Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of amide derivatives from 5,6-dimethylindole-3-carboxylic acid is a critical step in the development of a wide array of pharmacologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and its C3-carboxamide derivatives have shown promise in various therapeutic areas. However, the electron-rich nature of the indole nucleus and the specific reactivity of the C3-carboxylic acid present unique challenges for amide bond formation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the appropriate amide coupling reagents and optimizing reaction protocols for this specific substrate.

The Challenge of Amide Coupling with Indole-3-Carboxylic Acids

Direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.[2] While a plethora of coupling reagents are available, their effectiveness can vary significantly depending on the substrate.[2][3]

For indole-3-carboxylic acids, potential side reactions include N-acylation at the indole nitrogen, which can compete with the desired C3-amide formation.[4] The choice of coupling reagent, additives, and reaction conditions is therefore paramount to achieving high yields and purity of the target C3-carboxamide.

Selecting the Optimal Coupling Reagent

The selection of an appropriate coupling reagent is the most critical factor for a successful amidation reaction.[4] Several classes of reagents are commonly employed, each with its own mechanism of action, advantages, and disadvantages.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their accessibility and effectiveness.[2][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]

However, this intermediate can rearrange to a stable N-acylurea byproduct, especially if the amine is not sufficiently reactive.[6][7] To mitigate this and reduce the risk of racemization with chiral carboxylic acids, carbodiimides are almost always used in conjunction with additives.[2][8]

  • Hydroxybenzotriazole (HOBt): HOBt is a classic additive that reacts with the O-acylisourea intermediate to form a more stable and selective active ester, which then reacts with the amine.[6][9] This two-step process within a one-pot reaction minimizes side reactions and racemization.[9]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is a more reactive analogue of HOBt and can lead to faster and more efficient couplings with less epimerization.

Key Consideration for 5,6-Dimethylindole-3-Carboxylic Acid: A combination of EDC with HOBt is a robust and cost-effective starting point for many amide coupling reactions involving indole-3-carboxylic acids.[10] The water-solubility of the EDC and its urea byproduct simplifies purification through aqueous workup.[6][8]

Uronium/Aminium Salts: For Speed and Efficiency

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents that offer rapid reaction times and minimal side reactions.[5][9] They react with the carboxylate to form an active ester in situ.

  • HATU: Based on the more reactive HOAt, HATU is generally considered one of the most effective coupling reagents, particularly for challenging substrates.[8] It often provides higher yields and faster reaction rates compared to HBTU.[9]

  • HBTU: A widely used and effective coupling reagent, often providing excellent results.[9]

Key Consideration for 5,6-Dimethylindole-3-Carboxylic Acid: For difficult couplings, such as with sterically hindered amines or electron-deficient anilines, HATU is often the reagent of choice.[11] While more expensive than carbodiimides, the increased efficiency can justify the cost, especially in later stages of drug development.

Phosphonium Salts: Minimizing Racemization

Phosphonium salts, like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are another class of highly effective coupling reagents known for their ability to suppress racemization.[2][5] A key advantage is that they do not react with the free amino group of the amine component.[2]

Key Consideration for 5,6-Dimethylindole-3-Carboxylic Acid: While highly effective, phosphonium reagents are often more expensive and may require more stringent handling conditions.[5] They are a good option when racemization is a significant concern and other methods have failed.

Comparative Overview of Common Coupling Reagents

Reagent ClassExamplesAdditive(s)Key AdvantagesPotential Disadvantages
Carbodiimides EDC, DCC, DICHOBt, HOAtCost-effective, readily available, water-soluble byproducts (EDC)[6][8]Can lead to N-acylurea formation and racemization without additives[2][7]
Uronium/Aminium Salts HATU, HBTUOften used without, but can be combined with HOBt/HOAtHigh efficiency, fast reaction times, low racemization[5][9]More expensive than carbodiimides
Phosphonium Salts BOP, PyBOPNone requiredExcellent for suppressing racemization, do not react with the amine[2]Higher cost, potentially stricter handling

Experimental Protocols

The following protocols provide a starting point for the amide coupling of 5,6-dimethylindole-3-carboxylic acid. Optimization of solvent, base, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: General Procedure using EDC/HOBt

This protocol is a reliable and widely applicable method for the synthesis of indole-3-carboxamides.[10]

Materials:

  • 5,6-Dimethylindole-3-carboxylic acid (1.0 equiv.)

  • Amine (1.0-1.2 equiv.)

  • EDC·HCl (1.2 equiv.)

  • HOBt (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv.)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,6-dimethylindole-3-carboxylic acid, EDC·HCl, and HOBt in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the amine (dissolved in a small amount of the reaction solvent if it is a solid) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up:

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl or 5% citric acid) to remove excess amine and DIPEA, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for challenging couplings where the EDC/HOBt method gives low yields.

Materials:

  • 5,6-Dimethylindole-3-carboxylic acid (1.0 equiv.)

  • Amine (1.0-1.2 equiv.)

  • HATU (1.1 equiv.)

  • DIPEA (2.0-3.0 equiv.)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 5,6-dimethylindole-3-carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up:

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 5% aqueous LiCl (to help remove DMF), followed by dilute acid, dilute base, and brine as described in Protocol 1.[1]

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Reaction Mechanisms

To better understand the role of the coupling reagents and additives, the following diagrams illustrate the key mechanistic steps.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid 5,6-Dimethylindole- 3-Carboxylic Acid Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Amine Amine (R-NH2) Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine EDC_HOBt_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide Amide HOBt_Ester->Amide + Amine Amine Amine (R'-NH2)

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or no yield Inadequate activation of the carboxylic acid; low nucleophilicity of the amine; steric hindrance. [7]Switch to a more powerful coupling reagent like HATU. Increase reaction temperature or time. Ensure all reagents are anhydrous.
Formation of N-acylurea byproduct Slow reaction of the amine with the O-acylisourea intermediate (when using carbodiimides). [7]Ensure an adequate amount of HOBt or HOAt is used as an additive. Add the amine promptly after the pre-activation step.
Side reaction at the indole nitrogen The indole nitrogen can be nucleophilic. [4]The use of zinc salts (e.g., ZnCl₂) has been reported to promote C3 selectivity. [4]This is generally less of an issue under standard amide coupling conditions compared to other acylation methods.
Poor solubility of starting materials or product The nature of the indole core and the specific amine.Screen different solvents (e.g., DMF, DCM, THF). For products that precipitate, purification may be simplified by filtration. [4]
Difficult purification Similar polarities of product, starting materials, and byproducts.A thorough aqueous work-up is crucial. [4]Employ different chromatography techniques, such as reversed-phase chromatography, if silica gel is ineffective. [4]

Conclusion

The successful synthesis of amide derivatives of 5,6-dimethylindole-3-carboxylic acid hinges on the judicious selection of coupling reagents and the optimization of reaction conditions. For routine couplings, the EDC/HOBt system offers a reliable and economical choice. For more challenging substrates, the superior reactivity of HATU often provides the desired outcome. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently navigate the synthesis of these important compounds, accelerating the pace of drug discovery and development.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • BenchChem. (2025).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives.
  • Royal Society of Chemistry. (2017).
  • Royal Society of Chemistry. (2008, December 4). Amide bond formation: beyond the myth of coupling reagents.
  • Prakash, C., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(1), 235-238.
  • Al-Amin, M., et al. (2021).
  • BOC Sciences. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • American Chemical Society. (2025, August 28).
  • Royal Society of Chemistry. (2016, December 14). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores.
  • ResearchG
  • Arkat USA, Inc. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Luxembourg Bio Technologies Ltd. (n.d.).
  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • ResearchGate. (2024, April 25).
  • Growing Science. (2022, August 29).
  • Organic Chemistry Portal. (n.d.).

Sources

Application Note: Recrystallization Protocols for 5,6-Dimethylindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

5,6-Dimethylindole-3-carboxylic acid is a critical intermediate in the synthesis of antiviral agents (e.g., Arbidol analogs) and indole-based alkaloids. Its purification is often complicated by two factors: the tendency of the indole core to oxidize (forming colored impurities) and the risk of thermal decarboxylation to 5,6-dimethylindole at elevated temperatures.

This Application Note provides validated solvent systems and protocols for the recrystallization of 5,6-dimethylindole-3-carboxylic acid. Unlike generic guides, this document focuses on the specific solubility profile created by the lipophilic dimethyl-substituted benzene ring fused to the polar, hydrogen-bonding carboxylic acid moiety.

Key Physicochemical Properties
PropertyCharacteristicImpact on Purification
Lipophilicity Increased (vs. Indole-3-COOH)Requires higher organic ratios in aqueous mixtures.[1]
Acidity pKa ~ 4.5 - 5.0Soluble in basic aqueous solutions; precipitates upon acidification.
Thermal Stability ModerateCritical Risk: Decarboxylation >100°C or in strong boiling acids.
Impurities 5,6-Dimethylindole, oxidation tarsTars require hot filtration or charcoal treatment.

Solvent System Selection Strategy

The selection of a recrystallization solvent for this molecule must balance the solubility of the hydrophobic dimethylindole core with the hydrophilic carboxylic acid.

Primary Solvent Systems[2]
Solvent SystemComposition (v/v)SuitabilityMechanism of Action
Ethanol / Water 70:30 to 50:50High (Recommended)The "Gold Standard." Ethanol dissolves the lipophilic core; water acts as the anti-solvent to force precipitation upon cooling.
Methanol / Water 60:40 to 40:60Moderate Similar to EtOH, but the higher solubility of the acid in MeOH often leads to lower recovery yields unless cooled to -20°C.
Acetic Acid / Water GradientSpecialized Best for removing neutral, non-polar impurities (like decarboxylated indole). The acid functionality prevents salt formation.
Ethyl Acetate / Hexane 1:2 to 1:4Alternative Useful if the crude material is strictly dry. Good for removing polar, colored oxidation byproducts.

Detailed Experimental Protocols

Protocol A: The Standard Ethanol/Water Recrystallization

Best for: General purification of crude material (purity >85%) obtained from alkaline hydrolysis.

Materials:

  • Crude 5,6-dimethylindole-3-carboxylic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for decolorization)

Procedure:

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 40 mL of Ethanol .

  • Heating: Heat the mixture gently to 60-70°C on a stir plate. Do not boil vigorously to avoid decarboxylation.

    • Note: If the solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is complete.

  • Decolorization (Optional): If the solution is dark brown/black, remove from heat, add 0.25 g activated carbon, stir for 5 minutes, and filter while hot through a pre-warmed Celite pad.

  • Anti-Solvent Addition: While keeping the solution hot (approx. 60°C), slowly add warm water (50°C) dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 mL of Ethanol to clear the turbidity.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).

    • Transfer to an ice-water bath (0-4°C) for another hour to maximize yield.

  • Isolation: Filter the white to off-white needles using vacuum filtration.

  • Washing: Wash the cake with 10 mL of cold (0°C) Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 40-50°C for 6 hours.

Protocol B: Acetic Acid Reprecipitation

Best for: Removing decarboxylated impurities (5,6-dimethylindole) which remain soluble in the acidic mother liquor.

Procedure:

  • Dissolve the crude acid in minimal hot Glacial Acetic Acid (approx. 5-7 mL per gram of solid) at 60°C.

  • Once dissolved, slowly add Water until the ratio is roughly 1:1.

  • Allow to cool slowly.[2][3] The carboxylic acid will crystallize out, while neutral indole impurities often remain in the acetic acid/water mother liquor.

  • Filter and wash copiously with water to remove acetic acid residues.

Process Logic & Decision Tree

The following diagram illustrates the decision-making process for selecting the correct purification route based on the state of the crude material.

RecrystallizationLogic Start Crude 5,6-Dimethylindole-3-COOH CheckPurity Assess Crude State Start->CheckPurity BranchHigh Light Solid / High Purity (>85%) CheckPurity->BranchHigh Clean BranchDark Dark Tar / Low Purity (<85%) CheckPurity->BranchDark Colored BranchWet Wet Paste (from Acid Workup) CheckPurity->BranchWet Contains Water ProtocolA Protocol A: Ethanol/Water (Standard Recrystallization) BranchHigh->ProtocolA CharcoalStep Dissolve in EtOH -> Activated Carbon -> Filter BranchDark->CharcoalStep ProtocolB Protocol B: Acetic Acid/Water (Removes Neutral Impurities) BranchWet->ProtocolB Tolerates water Drying Vacuum Dry @ 45°C (Avoid High Heat) ProtocolA->Drying ProtocolB->Drying CharcoalStep->ProtocolA

Caption: Decision matrix for selecting purification routes based on crude material characteristics.

Troubleshooting & Critical Parameters

"Oiling Out"

Indole derivatives are notorious for separating as an oil rather than a crystal, particularly if the water is added too quickly or the solution is too concentrated.

  • Solution: Re-heat the mixture until the oil dissolves. Add a small amount of pure Ethanol. Scratch the glass surface with a spatula or add a seed crystal of pure 5,6-dimethylindole-3-carboxylic acid while cooling.

Decarboxylation

The loss of CO₂ to form 5,6-dimethylindole is the primary degradation pathway.

  • Indicator: Gas evolution (bubbling) during heating or a product melting point significantly lower than expected (Pure MP is typically >200°C, often decomposing).

  • Prevention: Never heat above 80°C during recrystallization. Avoid strong mineral acids (HCl, H₂SO₄) during the recrystallization phase; use weaker organic acids (Acetic) if acidification is needed.

Color Retention

If the product remains pink or brown after recrystallization, it indicates oxidation products (rosindoles).

  • Solution: Repeat Protocol A but ensure the Activated Carbon step is performed rigorously. Alternatively, wash the isolated solid with a small amount of cold Dichloromethane (DCM), which often solubilizes the colored impurities better than the acid product.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 5,6-Dimethylindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and storage of 5,6-dimethylindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of these valuable compounds. The following information is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are 5,6-dimethylindole derivatives susceptible to oxidation?

A: The indole scaffold, particularly when substituted with electron-donating groups like methyl and hydroxyl moieties, is electron-rich. This makes the molecule susceptible to oxidation.[1] The pyrrole ring of the indole nucleus is particularly prone to electrophilic attack, and oxidation can lead to the formation of various degradation products, altering the compound's purity, biological activity, and safety profile. Key factors that accelerate oxidation include exposure to atmospheric oxygen, light (especially UV), elevated temperatures, and the presence of metal ions which can act as catalysts.[2]

Q2: What are the visible signs of oxidation in my 5,6-dimethylindole derivative?

A: A common visual indicator of oxidation is a change in color. Many indole derivatives are initially white or off-white crystalline solids. Upon oxidation, they may turn yellow, brown, or even form dark polymeric materials.[2] In solution, a color change is also a primary indicator of degradation. For a definitive assessment, analytical techniques such as HPLC or TLC should be used to detect the appearance of new impurity peaks.[2]

Q3: What are the immediate steps I should take if I suspect my compound has oxidized?

A: If you observe discoloration or see new spots on a TLC plate or extra peaks in an HPLC chromatogram, it is crucial to confirm the identity of the degradation products, if possible, using mass spectrometry (MS).[2] It is highly recommended to discard the oxidized material as its purity is compromised, which could lead to unreliable experimental results. Subsequently, a thorough review of your storage and handling procedures is necessary to prevent future occurrences.

Troubleshooting Guide: Storage and Handling

This section provides detailed solutions to common problems encountered during the storage and handling of 5,6-dimethylindole derivatives.

Problem: Solid compound has discolored during storage.
Possible CauseSuggested Solution(s)
Exposure to Air (Oxygen) Store the solid compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[2][3] Use tightly sealed containers. For highly sensitive derivatives, consider storing them in a desiccator or glovebox.
Exposure to Light Protect the compound from light by using amber-colored vials or by wrapping the container with aluminum foil and storing it in a dark place.[2][3]
Elevated Temperature For long-term storage, keep the compound at low temperatures, preferably at -20°C or -80°C.[2] For short-term storage, refrigeration at 2-8°C is acceptable. Avoid frequent freeze-thaw cycles.
Presence of Metal Ion Catalysts Ensure that all storage containers and handling equipment (spatulas, etc.) are free from metal contaminants. Use high-purity, non-reactive materials.
Problem: Solution of the compound changes color or shows degradation peaks in HPLC.
Possible CauseSuggested Solution(s)
Inappropriate Solvent The choice of solvent can significantly impact stability. Use high-purity, degassed solvents to minimize dissolved oxygen. Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often suitable, but compatibility should be verified for your specific derivative.[4] Avoid solvents that can generate radicals or are prone to peroxide formation (e.g., older bottles of THF or ether).
Dissolved Oxygen in Solvent Before preparing solutions, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.
Oxidation During Handling Prepare solutions under an inert atmosphere whenever possible. Minimize the time the solution is exposed to ambient air.
Lack of Antioxidants For solutions, especially for long-term storage or use in assays, the addition of an antioxidant can be highly effective.[2]

Experimental Protocols

Protocol 1: Recommended Storage Procedure for Solid 5,6-Dimethylindole Derivatives
  • Preparation: Ensure the compound is completely dry and free of residual solvents.

  • Inert Atmosphere: Place the compound in a clean, dry, amber glass vial.

  • Purging: Gently flush the vial with a stream of dry argon or nitrogen for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap with Parafilm®.

  • Light Protection: Place the vial in a labeled, light-blocking secondary container or wrap it in aluminum foil.

  • Temperature: Store at the recommended low temperature (-20°C or -80°C).

Protocol 2: Preparation and Storage of Solutions
  • Solvent Preparation: Select a high-purity, appropriate solvent. Degas the solvent by sparging with argon or nitrogen for at least 15 minutes.

  • Weighing: Weigh the desired amount of the 5,6-dimethylindole derivative in a clean vial, preferably under a blanket of inert gas.

  • Dissolution: Add the degassed solvent to the solid and dissolve completely. Gentle sonication may be used if necessary.

  • Antioxidant Addition (Optional but Recommended): If compatible with your downstream application, add a suitable antioxidant. Common choices include Butylated Hydroxytoluene (BHT) or a tocopherol analog at a concentration of 0.01-0.1%.

  • Storage: Store the solution in a tightly sealed amber vial, with the headspace flushed with inert gas, at -20°C or below.

Protocol 3: Forced Oxidation Study to Assess Stability

A forced degradation study can help you understand the stability of your specific derivative and the effectiveness of your stabilization strategies.[5][6][7]

  • Sample Preparation: Prepare several identical solutions of your 5,6-dimethylindole derivative in a chosen solvent.

  • Stress Conditions: Expose the solutions to various oxidative stress conditions:

    • Chemical Oxidation: Add a small amount of a mild oxidizing agent, such as hydrogen peroxide (e.g., 0.1-3% H₂O₂).[2]

    • Photolytic Stress: Expose a sample to a controlled UV or visible light source.

    • Thermal Stress: Incubate a sample at an elevated temperature (e.g., 40-60°C).

  • Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample.

  • Analysis: Immediately analyze the aliquots by a stability-indicating method, such as reverse-phase HPLC with UV detection.[8]

  • Evaluation: Compare the chromatograms over time to observe the decrease in the parent compound peak and the formation of degradation product peaks. This will provide valuable information on the degradation pathway and rate.

Visualizing the Oxidation Process and Prevention Workflow

The following diagrams illustrate the conceptual pathway of indole oxidation and a workflow for assessing compound stability.

cluster_Oxidation Oxidation Pathway cluster_Prevention Prevention Strategies Indole 5,6-Dimethylindole Derivative Radical Indole Radical Intermediate Indole->Radical O₂, light, heat, metal ions Oxidized Oxidized Products (e.g., Quinones, Dimers) Radical->Oxidized Polymer Polymeric Degradants Oxidized->Polymer Inert Inert Atmosphere (Ar, N₂) Inert->Radical blocks O₂ Cold Low Temperature (-20°C to -80°C) Cold->Radical slows reaction Dark Light Protection Dark->Radical prevents initiation Antioxidant Antioxidants (e.g., BHT) Antioxidant->Radical scavenges radicals

Caption: Conceptual overview of indole oxidation and preventative measures.

cluster_workflow Stability Assessment Workflow Prep Prepare Solution of 5,6-Dimethylindole Derivative Split Divide into Aliquots Prep->Split Stress Expose to Stress Conditions (Oxidant, Light, Heat) Split->Stress Test Samples Control Store under Optimal Conditions (Inert, Dark, Cold) Split->Control Control Sample Analysis Analyze at Time Points (HPLC, TLC, MS) Stress->Analysis Control->Analysis Compare Compare Results Analysis->Compare Decision Optimize Storage/Handling Protocol Compare->Decision

Caption: Workflow for conducting a forced degradation study.

References

  • Ghareb, N., et al. (2020). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 86(14). Available from: [Link]

  • Sugumaran, M., & Barecca, D. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. International Journal of Molecular Sciences, 21(19), 7293. Available from: [Link]

  • Sugumaran, M., & Barecca, D. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. International Journal of Molecular Sciences, 21(19), 7293. Available from: [Link]

  • Sugumaran, M., & Barecca, D. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. International Journal of Molecular Sciences, 21(19), 7293. Available from: [Link]

  • Pezzella, A., et al. (2007). 5,6-Dihydroxyindole Tetramers with “Anomalous” Interunit Bonding Patterns by Oxidative Coupling of 5,5′,6,6′-Tetraacetoxy-2,7′-biindolyl. The Journal of Organic Chemistry, 72(24), 9225-9230. Available from: [Link]

  • Zhelev, Z., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 11(1), 1-15. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available from: [Link]

  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Available from: [Link]

  • Land, E. J., et al. (1998). Reactions of indolic radicals produced upon one-electron oxidation of 5,6-dihydroxyindole and its N(1)-methylated analogue. Journal of the Chemical Society, Perkin Transactions 2, (11), 2419-2422. Available from: [Link]

  • Semantics Scholar. (n.d.). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. Available from: [Link]

  • Orian, L., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9737-9748. Available from: [Link]

  • Singh, V. K., et al. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. Available from: [Link]

  • Goyal, R. N., & Kumar, A. (1998). Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. Bioelectrochemistry and Bioenergetics, 45(1), 47-53. Available from: [Link]

  • Nizkorodov, S. (2024). Light-absorbing products of atmospheric oxidation of indole. YouTube. Available from: [Link]

  • Horakova, L., et al. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Molecules, 26(10), 2854. Available from: [Link]

  • Ghareb, N., et al. (2020). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. Available from: [Link]

  • Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Journal of Neurology and Neuroscience. Available from: [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504. Available from: [Link]

  • Wang, Y., et al. (2025). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry, 297, 117671. Available from: [Link]

  • Mar-solís, M., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Pharmaceutical Research, 31(4), 1013-1026. Available from: [Link]

  • Ma, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11439-11453. Available from: [Link]

  • Semantics Scholar. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Available from: [Link]

  • Talati, A. S., & Dave, H. N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. RASAYAN Journal of Chemistry, 17(4), 1903-1909. Available from: [Link]

  • Royal Society of Chemistry. (2019). Preparation of 5,6-Dihydroxyindole. Available from: [Link]

  • Barabanov, M. A., et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Chemistry of Heterocyclic Compounds, 57(2), 147-150. Available from: [Link]

  • Hussain, I., et al. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Brazilian Chemical Society, 28, 1649-1684. Available from: [Link]

  • BioPharmaSpec. (2021). Molecular Solvents – Replacements for DMF, DMAC, NMP. Available from: [Link]

  • Donadelli, R. A., & Aldrich, C. G. (2020). Impact of storage conditions on protein oxidation of rendered by-product meals. Journal of Animal Science, 98(5), skaa138. Available from: [Link]

  • Google Patents. (n.d.). WO2018058339A1 - Solvents for use in the electronics industry.
  • ResearchGate. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Available from: [Link]

  • MP Biomedicals. (n.d.). Solvents. Available from: [Link]

  • Zhao, G., & Tong, R. (2019). Green Oxidation of Indoles using halide Catalysis. Nature Research. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 5,6-dihydroxyindole. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Coupling Efficiency with Sterically Hindered Indole Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with amide bond formation involving sterically hindered indole carboxylic acids. The following content provides in-depth troubleshooting strategies, explains the rationale behind experimental choices, and offers validated protocols to enhance your coupling efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with a sterically hindered indole-3-carboxylic acid is giving very low yields. What are the most likely causes?

Low yields in these reactions typically stem from a few key factors. The indole nucleus itself can present challenges due to its electron-rich nature and potential for side reactions. When combined with steric hindrance, either on the indole ring or the amine coupling partner, the energy barrier for the reaction increases significantly.

Common culprits include:

  • Insufficiently reactive coupling reagent: Standard reagents like DCC or EDC alone may not be potent enough to activate the sterically hindered carboxylic acid effectively.[1]

  • Poor reaction kinetics: The steric bulk around the carboxylic acid and the amine can slow down the reaction rate to a point where side reactions or degradation of activated intermediates become dominant.[2]

  • Suboptimal reaction conditions: The choice of solvent, base, and temperature can have a dramatic impact on the outcome of the reaction.[3]

  • Side reactions of the indole nucleus: The indole ring can undergo undesired reactions under certain conditions, such as N-acylation or reaction at the C-3 position if the carboxylic acid is located elsewhere on the ring.[4][5]

Q2: Which coupling reagents are most effective for sterically hindered indole acids?

For challenging couplings involving sterically hindered substrates, more potent coupling reagents are generally required.[6] Uronium- or phosphonium-based reagents are often the preferred choice due to their high reactivity and ability to generate highly activated intermediates.[7][8]

Here is a comparison of commonly used coupling reagents for difficult couplings:

Coupling ReagentClassKey AdvantagesConsiderations
HATU UroniumHigh reactivity, fast kinetics, low racemization.[9]Can be allergenic.[10]
HBTU/TBTU UroniumEffective for many standard and some difficult couplings.[7]Can form a guanidinium cap on the N-terminus if used in excess.[11]
COMU UroniumReactivity comparable to HATU, with better solubility and safety profile.[12]A newer, potentially more expensive option.
PyBOP/PyAOP PhosphoniumVery effective, especially for N-methylated or hindered amino acids.[9]Byproducts can sometimes complicate purification.
EDC/HOBt CarbodiimideCost-effective and widely used for general amide synthesis.[13]Often inefficient for highly hindered substrates.[1]

For particularly stubborn couplings, switching from a standard carbodiimide-based method to a uronium salt like HATU or COMU is a primary troubleshooting step.[13]

Q3: How do I optimize my reaction conditions for a difficult coupling?

Optimizing reaction conditions is crucial when dealing with sterically hindered indole acids. Here are several parameters to consider:

  • Solvent: A polar, aprotic solvent like DMF or NMP is generally preferred as it helps to dissolve the reactants and intermediates.[3] In some cases, a less coordinating solvent like DCM can be effective.

  • Base: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) is the standard choice.[9] It is essential to use the correct stoichiometry of the base, as excess base can sometimes lead to side reactions or racemization. The pKa of the base can also influence the reaction rate.[14]

  • Temperature: While most coupling reactions are run at room temperature, gently heating the reaction can help overcome the activation energy barrier for sterically hindered substrates.[2] However, this should be done with caution as it can also increase the rate of side reactions and racemization.

  • Concentration: Increasing the concentration of the reactants can improve reaction kinetics.[6]

  • Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can lead to the formation of a more reactive activated ester, which can improve yields.[15]

Q4: I'm observing side products in my reaction. What could they be and how can I minimize them?

Side reactions are a common issue, especially with electron-rich systems like indoles. Potential side products include:

  • N-Acylurea Formation: This is a common side reaction when using carbodiimides like DCC or EDC. The activated O-acylisourea intermediate can rearrange to a more stable N-acylurea. The addition of HOBt or HOAt can help to suppress this side reaction by trapping the O-acylisourea as a more reactive HOBt/HOAt ester.[12]

  • Racemization: If your indole acid has a chiral center, racemization can occur, especially with prolonged reaction times or elevated temperatures. Using additives like HOBt or, even better, HOAt can minimize racemization.[13]

  • Guanidinium Capping: With uronium reagents like HBTU, excess reagent can react with the free amine of your coupling partner to form a guanidinium group, which terminates the reaction.[11] Using a slight excess of the carboxylic acid relative to the coupling reagent can prevent this.

  • Reactions involving the indole ring: Depending on the reaction conditions, the indole nitrogen or other positions on the ring can undergo undesired reactions. Careful selection of protecting groups and reaction conditions is key to avoiding these issues.

Q5: What is "double coupling" and should I try it?

Double coupling is a technique where the coupling reaction is performed a second time with fresh reagents after the first coupling is complete.[6] This is a very effective strategy for driving difficult couplings to completion, especially in solid-phase peptide synthesis.[16] If you have confirmed that your coupling is incomplete (e.g., via a positive Kaiser test in SPPS), performing a double coupling is a highly recommended troubleshooting step.[6]

Experimental Protocols & Workflows

Protocol 1: General Procedure for HATU-Mediated Coupling of a Sterically Hindered Indole Acid

This protocol provides a robust starting point for difficult couplings.

Materials:

  • Sterically hindered indole carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the indole carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Low Coupling Efficiency

The following diagram illustrates a logical workflow for troubleshooting low coupling yields with sterically hindered indole acids.

Troubleshooting_Workflow Start Low Coupling Yield CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents SwitchReagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) CheckReagents->SwitchReagent Reagents OK OptimizeConditions Optimize Reaction Conditions (Solvent, Base, Temperature, Concentration) SwitchReagent->OptimizeConditions Yield still low Success Improved Yield SwitchReagent->Success Yield improves DoubleCouple Perform Double Coupling OptimizeConditions->DoubleCouple Yield still low OptimizeConditions->Success Yield improves ConsiderSideReactions Investigate Potential Side Reactions (e.g., Racemization, Indole Reactivity) DoubleCouple->ConsiderSideReactions Yield still low DoubleCouple->Success Yield improves Reassess Re-evaluate Synthetic Strategy ConsiderSideReactions->Reassess Side reactions identified

Caption: A step-by-step workflow for troubleshooting low coupling efficiency.

Reaction Mechanism: HATU-Mediated Amide Bond Formation

Understanding the mechanism can help in making informed decisions during troubleshooting.

HATU_Mechanism IndoleAcid Indole-COOH ActiveEster Activated HOAt Ester IndoleAcid->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R-NH2 Amine R-NH2 Amine->Tetrahedral Amide Indole-CONH-R Tetrahedral->Amide Byproduct HOAt Tetrahedral->Byproduct releases

Sources

Technical Support Center: Optimizing Vilsmeier-Haack Formylation for Dimethylindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of dimethylindoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, we will delve into the nuances of the reaction, troubleshoot common issues, and provide detailed protocols to ensure the successful and efficient formylation of your dimethylindole substrates.

Introduction to the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][4] This electrophile then attacks the electron-rich indole ring, usually at the C3 position, to yield valuable indole-3-carboxaldehyde derivatives after aqueous work-up.[2][5][6] These products serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[2]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed?

The Vilsmeier reagent is a chloroiminium salt that acts as the formylating agent in the Vilsmeier-Haack reaction. It is typically prepared in situ by reacting N,N-dimethylformamide (DMF) with an acid chloride like phosphorus oxychloride (POCl₃), thionyl chloride, or oxalyl chloride. The reaction between DMF and POCl₃ forms the highly electrophilic N,N-dimethylchloroiminium ion.[7] For optimal results, the reagent should be prepared at a low temperature (0-5 °C) and used immediately.[8][9]

Q2: Why is the C3 position of indole preferentially formylated?

The regioselectivity of the Vilsmeier-Haack reaction on the indole nucleus is dictated by the electron density of the ring system. The C3 position of indole is the most electron-rich and therefore the most nucleophilic, making it the primary site of electrophilic attack by the Vilsmeier reagent.[6]

Q3: Can other positions of the dimethylindole be formylated?

While C3 formylation is predominant, other isomers can be formed depending on the substitution pattern of the dimethylindole and the reaction conditions. For instance, in the case of 2,3-dimethylindole, formylation can occur at the N1 position to give 1-formyl-2,3-dimethylindole.[10] Steric hindrance around the C3 position can also influence the regioselectivity of the reaction.

Q4: My reaction mixture turned dark and formed a tarry residue. What is the cause?

The darkening of the reaction mixture and the formation of tarry residues often indicate decomposition of the starting material or the product.[9] This can be triggered by several factors:

  • High Reaction Temperatures: Excessive heat can lead to polymerization or degradation of the indole ring.[11]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can result in the formation of byproducts.

  • Impure Reagents: The presence of impurities in the starting materials or solvents can catalyze side reactions.[9]

Q5: Are there any safety concerns associated with the Vilsmeier-Haack reaction?

Yes, the Vilsmeier-Haack reaction has specific thermal hazards. The Vilsmeier reagent itself and the reaction mixture can be thermally unstable, potentially leading to rapid increases in temperature and pressure if not properly controlled.[12][13][14] It is crucial to maintain careful temperature control throughout the reaction and to perform the reaction in a well-ventilated fume hood.

Troubleshooting Guide

This section addresses specific problems you might encounter during the Vilsmeier-Haack formylation of dimethylindoles and provides actionable solutions.

Problem Symptoms Possible Causes Recommended Solutions
Low or No Product Yield Faint or no product spot on TLC; starting material remains.Inactive Vilsmeier Reagent: The reagent may have decomposed due to moisture or prolonged storage.[9] Impure Reagents: Old DMF can contain dimethylamine, which reacts with the Vilsmeier reagent.[9][11] Insufficiently Reactive Substrate: The dimethylindole may not be electron-rich enough for the reaction to proceed under standard conditions.[9]Prepare the Vilsmeier reagent fresh at 0-5 °C and use it immediately.[9] Use anhydrous, high-purity solvents and reagents.[9] For less reactive substrates, consider increasing the excess of the Vilsmeier reagent or cautiously increasing the reaction temperature.[9]
Formation of Multiple Products Multiple spots on TLC, making purification difficult.Side Reactions: Competing reactions such as N-formylation or formylation at other positions on the indole ring can occur.[10] Decomposition: The product or starting material may be degrading under the reaction conditions.[9]Optimize the reaction temperature and time by monitoring the reaction progress closely with TLC.[11] Adjust the stoichiometry of the reagents. A slight excess of the Vilsmeier reagent is often beneficial.
Incomplete Reaction Presence of both starting material and product in the final mixture.Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.[9] Poor Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.Monitor the reaction by TLC until the starting material is consumed.[9] Ensure vigorous and efficient stirring throughout the reaction. Cautiously increase the reaction temperature if necessary.[9]
Difficult Work-up and Isolation Product is an oil or does not precipitate upon neutralization; formation of an emulsion.Improper pH during Work-up: The hydrolysis of the intermediate iminium salt is pH-dependent.[11] Product Solubility: The formylated indole may be soluble in the aqueous layer.Carefully pour the reaction mixture onto crushed ice to control the exothermic hydrolysis.[1] Slowly neutralize the mixture with a base like sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.[1] If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.[2]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Dimethylindole

This protocol provides a general guideline and may require optimization for specific dimethylindole substrates.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).[7]

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature remains below 10 °C.[2][7]

  • Stir the resulting mixture at 0 °C for an additional 30-60 minutes.[7]

2. Formylation Reaction:

  • In a separate flask, dissolve the dimethylindole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the dimethylindole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-90 °C), monitoring the progress by TLC.[2][9]

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice.[1][2]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution until the pH is approximately 7-8.[1]

  • The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.[2]

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Visualization of the Vilsmeier-Haack Reaction

The following diagrams illustrate the key steps in the Vilsmeier-Haack formylation of a generic dimethylindole.

Vilsmeier_Reagent_Formation DMF DMF Adduct Initial Adduct DMF->Adduct + POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent Elimination Dichlorophosphate Dichlorophosphate anion Adduct->Dichlorophosphate

Caption: Formation of the Vilsmeier Reagent.

Formylation_Mechanism Dimethylindole Dimethylindole Intermediate Cationic Intermediate Dimethylindole->Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Intermediate Iminium_Salt Iminium Salt Intermediate->Iminium_Salt Deprotonation Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis (Work-up)

Caption: Electrophilic attack and product formation.

References

  • Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Bollyn, M., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 934-939. [Link]

  • PrepChem. (n.d.). Synthesis of Vilsmeier reagent. PrepChem.com. [Link]

  • Nagaki, A., et al. (2023). Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. Organic Process Research & Development, 27(10), 1843-1851. [Link]

  • Wikipedia. (2023, November 29). Vilsmeier–Haack reaction. In Wikipedia. [Link]

  • ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]

  • Fujimori, K., et al. (1983). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 2479-2484. [Link]

  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5,6-Dimethyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use on the bench. Proper disposal is not merely a logistical step but a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 5,6-Dimethyl-1H-indole-3-carboxylic acid, grounded in established safety principles and regulatory standards.

The core principle of chemical disposal is hazard-based management. Before any action is taken, the handler must understand the specific risks associated with the substance. This proactive approach ensures that all subsequent steps—from selecting personal protective equipment to choosing the correct waste stream—are appropriate and safe.

Part 1: Hazard Assessment and Characterization

The foundational step in any disposal procedure is a thorough understanding of the chemical's hazards. This is achieved by consulting the manufacturer-provided Safety Data Sheet (SDS). While a specific SDS for 5,6-Dimethyl-1H-indole-3-carboxylic acid is not widely available, data from closely related indole-3-carboxylic acid analogues provide a strong basis for a conservative hazard assessment.

Based on analogous compounds, 5,6-Dimethyl-1H-indole-3-carboxylic acid should be handled as a substance with the following potential hazards:

Hazard ClassGHS CategoryDescription & Precautionary RationaleSupporting References
Skin Corrosion/Irritation Category 2Causes skin irritation. Prolonged contact may lead to redness and discomfort. This necessitates the use of nitrile gloves and a lab coat to prevent direct skin exposure.[1][2][3]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation. The fine, crystalline nature of the solid increases the risk of airborne particles entering the eye, making protective eyewear mandatory.[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation. As a solid powder, it can be easily inhaled during handling, requiring work in a well-ventilated area or a chemical fume hood to minimize exposure.[2][3]
Acute Toxicity (Oral, Dermal) Category 3/4 (Potential)May be harmful if swallowed and toxic in contact with skin. This underscores the importance of strict hygiene practices, such as washing hands thoroughly after handling.

Incompatible Materials: The SDS for Indole-3-carboxylic acid lists strong oxidizing agents, strong bases, and strong acids as incompatible.[1] Mixing this compound with such materials in a waste container could lead to vigorous, exothermic, or otherwise dangerous reactions. This information is paramount for the waste segregation step.

Part 2: Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, a standard level of PPE is required to handle waste 5,6-Dimethyl-1H-indole-3-carboxylic acid safely. The causality is clear: each piece of equipment mitigates a specific, identified risk.

  • Eye Protection: ANSI-rated safety glasses with side shields or goggles are mandatory to protect against airborne dust and splashes.[2][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.[2]

  • Body Protection: A standard laboratory coat should be worn to protect the skin and clothing from contamination.

  • Respiratory Protection: While not typically required for small quantities, if there is a risk of generating significant dust, work should be conducted in a certified chemical fume hood.[4]

Part 3: Waste Segregation and Containerization

Proper segregation is the most critical logistical step to prevent dangerous chemical reactions within a waste container.[5][6] 5,6-Dimethyl-1H-indole-3-carboxylic acid, as an organic acid, must be segregated from incompatible materials.

Segregation Logic:

The decision-making process for segregating this waste stream follows a clear logic designed to prevent unintended reactions.

Caption: Waste segregation decision workflow.

Container Selection and Labeling:
  • Choose a Compatible Container: The container must be in good condition, made of a material that will not react with the waste (e.g., High-Density Polyethylene - HDPE, or glass for solids), and have a secure, screw-top cap.[7][8] Do not use metal containers for acidic waste.[9]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[10] The label must include:

    • The words "HAZARDOUS WASTE ".[7][10]

    • The full chemical name(s) of all contents: "5,6-Dimethyl-1H-indole-3-carboxylic acid ". Do not use abbreviations or chemical formulas.[9]

    • The approximate percentage of each constituent.

    • The date the waste was first added (accumulation start date).[9][10]

    • The name of the principal investigator and the laboratory location (building and room number).[7]

Part 4: Step-by-Step Disposal and Accumulation Plan

This protocol outlines the standard operating procedure from the point of generation to the final pickup by your institution's Environmental Health & Safety (EHS) department.

Operational Workflow:

DisposalWorkflow A 1. Generation of Waste B 2. Hazard Assessment (Consult SDS) A->B C 3. Don PPE (Gloves, Goggles, Lab Coat) B->C D 4. Select & Label Container C->D E 5. Transfer Waste to Container D->E F 6. Securely Close Container E->F G 7. Store in Satellite Accumulation Area (SAA) F->G H 8. Request EHS Pickup (When container is full or project is complete) G->H Container Full I 9. EHS Collection H->I

Caption: Step-by-step waste disposal workflow.

Step 1: Waste Generation

  • This procedure applies to the pure solid compound, contaminated labware (e.g., weigh boats, gloves), and solutions containing the compound.

Step 2: Containerization and Labeling

  • Following the segregation logic in Part 3, select an appropriate container.

  • Immediately affix a completed hazardous waste tag.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • A Satellite Accumulation Area is a designated location at or near the point of waste generation and under the control of the lab personnel.[7]

  • Key SAA Requirements:

    • The container must be kept closed at all times except when adding waste.[7][8][9] Leaving a funnel in the opening is a common but serious violation.

    • Store the waste container in a secondary containment bin or tray to contain any potential leaks.[9][11] The secondary containment must be large enough to hold 110% of the volume of the largest container or 10% of the total volume of all containers, whichever is greater.[11]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 4: Requesting Disposal

  • Once the waste container is full (leaving at least 2 inches of headspace to allow for expansion), or when the experiment is complete, arrange for disposal.[9]

  • Contact your institution's EHS or equivalent hazardous waste management group to schedule a pickup. Follow their specific procedures for submitting a pickup request.

Step 5: Handling Empty Containers

  • A container that held 5,6-Dimethyl-1H-indole-3-carboxylic acid is not considered "empty" until it has been properly decontaminated.

  • For a solid, this means removing all material that can be practically removed.[12]

  • The original manufacturer's label must be fully defaced or removed.[12]

  • The container should then be labeled as "EMPTY" and can often be disposed of in the appropriate glass or plastic recycling bin, per institutional policy.[12]

Part 5: Emergency Procedures for Spills

In the event of a spill, your immediate response should prioritize personal safety.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For a small spill of solid material (<5 grams), trained lab personnel can manage the cleanup. For larger spills or spills of solutions, evacuate the area and contact EHS immediately.

  • Cleanup (Small Spill):

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[1][4]

    • Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a sealed bag or container.

    • Label the container as "Hazardous Waste" with the chemical name and dispose of it through EHS.

    • Wipe the area with a damp cloth and then decontaminate with soap and water.

References

  • Chemical Waste Containers . Environmental Health and Safety - The University of Maryland, Baltimore. [Link]

  • EPA Requirements for Secondary Containment . CP Lab Safety. [Link]

  • Chemical Segregation and Storage . USC Environmental Health & Safety - University of Southern California. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • HANDLING PROCEDURES FOR CHEMICAL WASTES . University of Toronto, Department of Chemical Engineering & Applied Chemistry. [Link]

  • Empty Chemical Containers . Environmental Health & Safety - Baylor University. [Link]

  • Write and implement an SOP for Waste Segregation and Disposal . Laboratory Quality Stepwise Implementation tool. [Link]

  • Chemical Waste Procedures . Division of Research Safety - University of Illinois. [Link]

  • EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers . Hazardous Waste Experts. [Link]

  • Segregation of Waste Chemicals . Salisbury University. [Link]

  • material safety data sheet - indole-3-carboxylic acid 99% ar . Oxford Lab Fine Chem LLP. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.